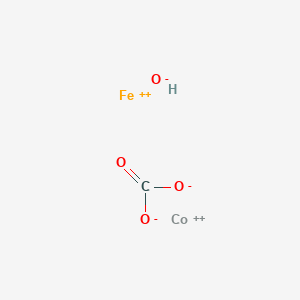

cobalt(2+);iron(2+);carbonate;hydroxide

Description

The compound "cobalt(2+); iron(2+); carbonate; hydroxide" represents a mixed transition metal carbonate hydroxide, likely structured as a layered double hydroxide (LDH) with Co²⁺ and Fe²⁺ in the cationic layers and carbonate (CO₃²⁻) and hydroxide (OH⁻) as interlayer anions. Such materials are synthesized via co-precipitation or hydrothermal methods and are of interest for their catalytic, energy storage, and environmental remediation applications . Their redox-active metal centers and layered architecture enable unique ion-exchange and electronic properties.

Properties

CAS No. |

144972-88-3 |

|---|---|

Molecular Formula |

CHCoFeO4+ |

Molecular Weight |

191.79 g/mol |

IUPAC Name |

cobalt(2+);iron(2+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.Co.Fe.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3 |

InChI Key |

MYRJPMMFCARPLB-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Fe+2].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cobalt(2+);iron(2+);carbonate;hydroxide can be achieved through various methods, including coprecipitation and hydrothermal synthesis. In the coprecipitation method, aqueous solutions of cobalt and iron salts are mixed with a carbonate source, such as sodium carbonate, under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.

Hydrothermal synthesis involves the reaction of cobalt and iron salts with a carbonate source in a sealed autoclave at elevated temperatures and pressures. This method allows for better control over the particle size and morphology of the resulting compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale coprecipitation processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality. The precipitate is then subjected to filtration, washing, and drying steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);iron(2+);carbonate;hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and iron ions, which can exist in multiple oxidation states.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out under basic conditions.

Substitution: Substitution reactions involve the replacement of hydroxide or carbonate ions with other anions, such as chloride or nitrate. These reactions can be facilitated by the addition of the corresponding acid or salt.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of higher oxidation state cobalt and iron oxides, while reduction may yield lower oxidation state species.

Scientific Research Applications

Cobalt(2+);iron(2+);carbonate;hydroxide has a wide range of scientific research applications, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, such as the oxygen evolution reaction (OER) in water splitting. Its unique combination of cobalt and iron provides enhanced catalytic activity and stability.

Electrochemistry: It is employed in the development of advanced electrode materials for supercapacitors and batteries. The compound’s high surface area and conductivity make it suitable for energy storage applications.

Materials Science: The compound is used in the synthesis of advanced materials, such as layered double hydroxides (LDHs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and sensing.

Biology and Medicine: Research is ongoing to explore the potential biomedical applications of the compound, including its use as a contrast agent in magnetic resonance imaging (MRI) and as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of cobalt(2+);iron(2+);carbonate;hydroxide involves its interaction with molecular targets and pathways in various applications. For example, in catalysis, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In electrochemical applications, the compound’s high surface area and conductivity enhance the efficiency of charge storage and transfer.

The molecular targets and pathways involved in these processes depend on the specific application. For instance, in the oxygen evolution reaction, the compound interacts with water molecules to generate oxygen gas through a series of redox reactions.

Comparison with Similar Compounds

Cobalt(II) Carbonate (CoCO₃) vs. Iron(II) Carbonate (FeCO₃)

| Property | CoCO₃ | FeCO₃ |

|---|---|---|

| Solubility in Water | Insoluble | Insoluble |

| Thermal Stability | Decomposes at ~300°C to Co₃O₄ | Decomposes at ~200°C to Fe₃O₄ |

| Crystal Structure | Trigonal (calcite-type) | Trigonal (calcite-type) |

| Applications | Pigments, precursor for Co oxides | Corrosion inhibitor, soil amendment |

Key Findings :

Cobalt(II) Hydroxide (Co(OH)₂) vs. Iron(II) Hydroxide (Fe(OH)₂)

| Property | Co(OH)₂ | Fe(OH)₂ |

|---|---|---|

| Oxidation Stability | Oxidizes to CoOOH in air | Rapidly oxidizes to FeOOH |

| Redox Activity | Generates hydroxyl radicals with H₂O₂ | Less reactive with H₂O₂ |

| Structure | Hexagonal brucite-like layers | Hexagonal brucite-like layers |

| Applications | Battery electrodes, catalysts | Limited due to oxidation |

Key Findings :

Mixed Metal Carbonate Hydroxides (e.g., Mg-Al-CO₃ LDHs vs. Co-Fe-CO₃-OH)

| Property | Mg-Al-CO₃ LDHs | Co-Fe-CO₃-OH (Target Compound) |

|---|---|---|

| Thermal Stability | Decomposes at ~400°C to oxides | Decomposes at ~250°C to CoFe₂O₄ |

| Ion-Exchange Capacity | High (≥2.5 meq/g) | Moderate (~1.8 meq/g) |

| Applications | Water treatment, drug delivery | Catalysis, supercapacitors |

Key Findings :

Cobalt-Iron Oxides and Alloys

| Property | CoFe₂O₄ (Spinel Oxide) | Co-Fe Alloys |

|---|---|---|

| Magnetic Properties | Hard ferrimagnet | Soft ferromagnet |

| Synthesis | High-temperature calcination | Metallurgical fusion |

| Applications | Data storage, sensors | Magnets, aerospace components |

Key Findings :

- CoFe₂O₄ retains structural integrity at high temperatures, unlike carbonate hydroxides .

- Alloys leverage Co's resistance to wear and Fe's cost-effectiveness .

Data Tables

Table 1: Thermal Decomposition Temperatures

| Compound | Decomposition Temperature (°C) | Products Formed |

|---|---|---|

| CoCO₃ | ~300 | Co₃O₄, CO₂ |

| FeCO₃ | ~200 | Fe₃O₄, CO₂ |

| Co-Fe-CO₃-OH | ~250 | CoFe₂O₄, H₂O, CO₂ |

| Yttrium Carbonate Hydroxide | ~400 | Y₂O₃, CO₂, H₂O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.